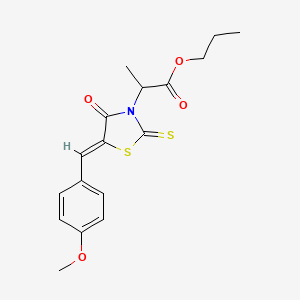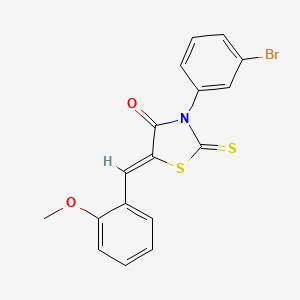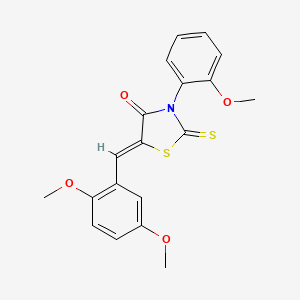![molecular formula C30H35N3O3 B15099098 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole](/img/structure/B15099098.png)
3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole typically involves multiple steps. One common method includes the reductive amination of a precursor compound with an aromatic aldehyde using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzyl-piperazin-1-yl)-benzonitrile: Shares the piperazine moiety and exhibits similar biological activities.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety, known for its antimicrobial activity.
Uniqueness
3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl and indole moieties contribute to its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C30H35N3O3 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C30H35N3O3/c1-21-28(24-12-8-9-13-25(24)31-21)29(23-18-26(34-2)30(36-4)27(19-23)35-3)33-16-14-32(15-17-33)20-22-10-6-5-7-11-22/h5-13,18-19,29,31H,14-17,20H2,1-4H3 |
InChI Key |
RWQJIRWUKNZWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B15099021.png)
![Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B15099024.png)
![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099032.png)
![(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099038.png)


![2-(4-Butoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15099048.png)
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B15099055.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B15099066.png)



![2-Chloro-5-octylindolo[2,3-b]quinoxaline](/img/structure/B15099086.png)
![2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15099095.png)
